Cas no 1544771-78-9 (4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole
- 1544771-78-9
- 4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole
- EN300-1952424
-
- インチ: 1S/C9H12F3N3/c10-9(11,12)8-6(5-14-15-8)4-7-2-1-3-13-7/h5,7,13H,1-4H2,(H,14,15)
- InChIKey: XSMNAQABJURLFQ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=NN1)CC1CCCN1)(F)F
計算された属性
- 精确分子量: 219.09833188g/mol
- 同位素质量: 219.09833188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.7Ų
- XLogP3: 1.5
4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952424-10.0g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 10g |
$6697.0 | 2023-05-24 | ||
Enamine | EN300-1952424-1.0g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 1g |
$1557.0 | 2023-05-24 | ||
Enamine | EN300-1952424-5.0g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 5g |
$4517.0 | 2023-05-24 | ||
Enamine | EN300-1952424-0.1g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1952424-1g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1952424-10g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1952424-2.5g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1952424-0.05g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1952424-0.25g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1952424-0.5g |
4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |
1544771-78-9 | 0.5g |
$1495.0 | 2023-09-17 |
4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報
4-(Pyrrolidin-2-yl)methyl-3-(Trifluoromethyl)-1H-Pyrazole: A Comprehensive Overview
CAS No. 1544771-78-9, also known as 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The core structure of 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring substituted with a trifluoromethyl group and a pyrrolidine moiety. The presence of the trifluoromethyl group imparts significant electronic and steric effects, enhancing the compound's stability and bioavailability. The pyrrolidine moiety, on the other hand, contributes to the compound's flexibility and binding affinity to biological targets.
Recent studies have highlighted the multifaceted biological activities of 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole. One notable application is its use as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of protein kinases, which are key regulators of cellular processes such as cell growth, proliferation, and apoptosis. This makes it a valuable lead compound for the development of targeted therapies for cancer and other proliferative disorders.
In addition to its enzymatic inhibition properties, 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole has also shown promise in modulating G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction pathways. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits high affinity for specific GPCRs, suggesting its potential as a ligand for receptor-based drug discovery.
The pharmacokinetic properties of 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole have been extensively studied to evaluate its suitability as a therapeutic agent. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Furthermore, toxicological studies have shown that it is well-tolerated at therapeutic doses, with minimal adverse effects.
In the context of drug discovery and development, 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole serves as an excellent scaffold for structure-based drug design. Its modular structure allows for facile modification through synthetic chemistry techniques, enabling researchers to optimize its pharmacological properties. For example, substituents can be introduced at various positions on the pyrazole ring or the pyrrolidine moiety to enhance binding affinity or selectivity towards specific targets.
The synthetic route to 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole has been well-documented in the literature. A common approach involves the reaction of 3-trifluoromethylpyrazole with an appropriate pyrrolidine derivative under mild conditions. This method provides high yields and purity, making it suitable for large-scale production. Advances in synthetic methodologies have further simplified the synthesis process, reducing costs and improving efficiency.
Moreover, computational tools such as molecular docking and molecular dynamics simulations have been employed to gain insights into the binding modes and interactions of 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole with its biological targets. These studies have provided valuable information on key residues involved in ligand-receptor interactions, guiding rational drug design efforts.
In conclusion, 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 1544771-78-9) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its potential applications in enzyme inhibition and GPCR modulation make it an attractive candidate for further investigation in drug discovery programs. Ongoing research continues to explore its therapeutic potential and optimize its properties for clinical use.
1544771-78-9 (4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole) Related Products
- 910036-89-4(Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate)
- 925224-08-4(2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile)
- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)
- 1804248-18-7(4-Bromo-3-(3-chloropropyl)mandelic acid)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)
- 865248-13-1(ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 676588-16-2(n-(5-iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide)
- 116450-56-7(Rhodamine 101 Inner Salt)
- 90888-61-2((2-methyl-1H-indol-3-yl)methanamine)




